molecular formula C10H7ClN2O B13147635 3-Chloro-4-phenoxypyridazine

3-Chloro-4-phenoxypyridazine

Cat. No.: B13147635
M. Wt: 206.63 g/mol
InChI Key: HFDURQKRVVEOLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-phenoxypyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-phenoxypyridazine undergoes various chemical reactions, including:

    Substitution Reactions: It can react with different nucleophiles to replace the chlorine atom.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyridazine ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, catalytic hydrogenation of 3-chloro-6-phenoxypyridazines can yield various 3-phenoxypyridazines .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-4-phenoxypyridazine stands out due to its specific substitution pattern, which can significantly impact its reactivity and biological activity. The presence of both chlorine and phenoxy groups provides a unique combination of properties that can be fine-tuned for various applications .

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

3-chloro-4-phenoxypyridazine

InChI

InChI=1S/C10H7ClN2O/c11-10-9(6-7-12-13-10)14-8-4-2-1-3-5-8/h1-7H

InChI Key

HFDURQKRVVEOLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(N=NC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.